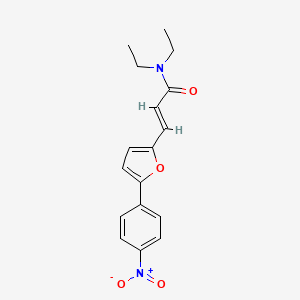

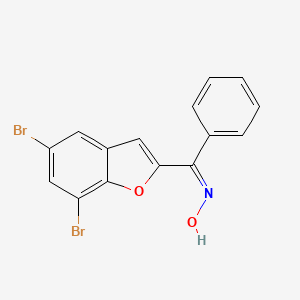

(E)-N,N-diethyl-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-N,N-diethyl-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide” is a derivative of 4-alkenyl- and imino functionalized pyrazoles . It contains a pharmacophore 5-(4-nitrophenyl)furanyl fragment . The compound is part of a class of molecules that have shown potential in the field of antitubercular agents, specifically targeting iron acquisition in mycobacterial species .

Synthesis Analysis

The synthesis of this compound involves a structural modification of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde to the corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine . The hydrazones, (thio)semicarbazones, and oximes were obtained by the condensation of corresponding aldehydes with hydrazides, (thio)semicarbazides, and hydroxylamine .Molecular Structure Analysis

The molecular structure of this compound was determined by elemental analysis, IR, and 1H NMR spectra . It was found that there exists a mixture of E/Z-isomers among the series of obtained hydrazones of 1-phenyl-4-pyrazolecarbaldehydes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine on 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde . This is followed by the condensation of the resulting aldehydes with hydrazides, (thio)semicarbazides, and hydroxylamine .Scientific Research Applications

Inhibition of SARS Coronavirus Helicase

A novel chemical compound structurally related to (E)-N,N-diethyl-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide, named (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been identified for its potential in suppressing SARS coronavirus helicase. This compound demonstrated significant inhibitory effects on the enzymatic activities of the virus, showing promise for development as an inhibitor against SARS coronavirus (Lee et al., 2017).

Green Organic Chemistry Synthesis

A related compound, E-2-cyano-3(furan-2-yl) acrylamide, was synthesized using green organic chemistry methods involving microwave radiation and the use of filamentous fungi. This process highlights the compound's potential in sustainable and environmentally friendly synthesis methodologies (Jimenez et al., 2019).

Three-Component Wittig–SNAr Reactions

The compound's analogues have been used in one-pot, three-component Wittig–SNAr reactions, providing an efficient way to synthesize intermediates for aurora 2 kinase inhibitors. This demonstrates its versatility in synthesizing a wide range of pharmacologically significant compounds (Xu et al., 2015).

Antibacterial Activities

Derivatives of 5-nitro-2-furan-acrylamide, closely related to the compound , have been explored for their antibacterial activities. These studies contribute to understanding the potential of such compounds in medical applications, particularly in combating bacterial infections (Niwa et al., 2007).

Antiproliferative Activity

N-(4-nitrophenyl)Acrylamide, closely related to the compound of interest, was studied for its antiproliferative activity. It was synthesized and characterized, showing potential low toxicity on cancer cells, suggesting its use in biomedical research (Tanış et al., 2019).

Corrosion Inhibition

Acrylamide derivatives, which include compounds similar to this compound, have been evaluated for their effectiveness as corrosion inhibitors. This highlights a potential industrial application of such compounds (Abu-Rayyan et al., 2022).

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is known that 5-phenyl-furan-2-carboxylic acids, a related class of compounds, have the ability to interfere with iron homeostasis in mycobacterial species . This suggests that “(E)-N,N-diethyl-3-(5-(4-nitrophenyl)furan-2-yl)acrylamide” may have a similar mechanism of action.

Future Directions

The future directions for this compound could involve further exploration of its potential as an antimicrobial agent, given the promising results of the microbiological evaluation of synthesized pyrazole derivatives . Additionally, considering the lack of structural data on these compounds, further analysis of the crystal structure of this compound and its derivatives could be beneficial .

Properties

IUPAC Name |

(E)-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-3-18(4-2)17(20)12-10-15-9-11-16(23-15)13-5-7-14(8-6-13)19(21)22/h5-12H,3-4H2,1-2H3/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXFSGZTNYVND-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471020.png)

![1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one](/img/structure/B2471023.png)

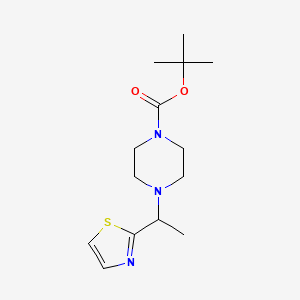

![Ethyl 4-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2471024.png)

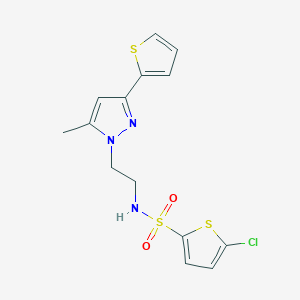

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2471027.png)

![5-(3-Oxo-3-thiomorpholin-4-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2471032.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471033.png)

![4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid](/img/structure/B2471041.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2471042.png)